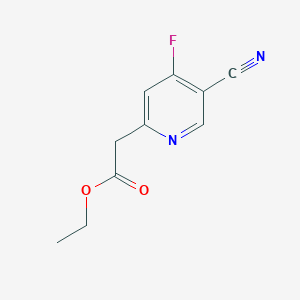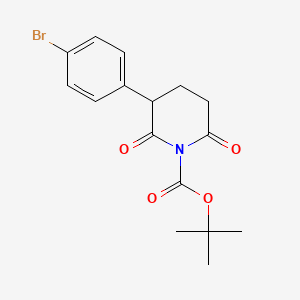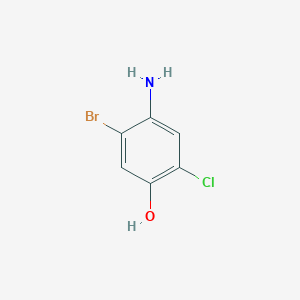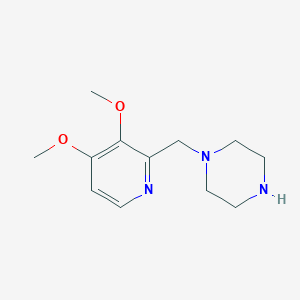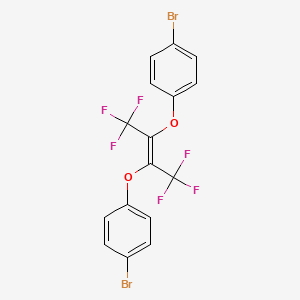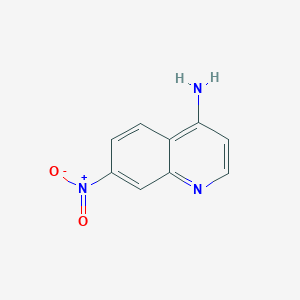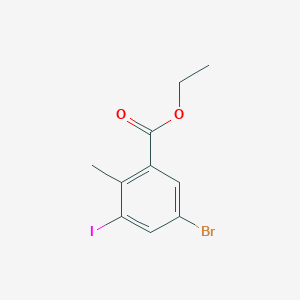
5-Bromo-4-(difluoromethoxy)-2-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(difluoromethoxy)-2-fluoroaniline is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(difluoromethoxy)-2-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom to the aniline ring.
Fluorination: Introduction of the fluorine atom to the desired position on the ring.
Methoxylation: Introduction of the difluoromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-(difluoromethoxy)-2-fluoroaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalysts such as palladium and reagents like boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromo-4-(difluoromethoxy)-2-fluoroaniline has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: It may be used in the development of pesticides or herbicides.
Materials Science: The compound can be used in the synthesis of materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or reagent in biochemical studies to investigate molecular interactions and pathways.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-(difluoromethoxy)-2-fluoroaniline depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain molecular targets. In materials science, its electronic properties can influence the behavior of the materials it is incorporated into.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-4-(difluoromethoxy)-2-methylbenzoic acid
- 5-Bromo-4-(difluoromethoxy)-2-methylbenzoate
- 5-Bromo-4-thiouracil
Uniqueness
5-Bromo-4-(difluoromethoxy)-2-fluoroaniline is unique due to the specific combination of bromine, fluorine, and difluoromethoxy groups on the aniline ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Its unique structure also allows for specific interactions with biological targets and materials, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H5BrF3NO |
|---|---|
Peso molecular |
256.02 g/mol |
Nombre IUPAC |
5-bromo-4-(difluoromethoxy)-2-fluoroaniline |
InChI |
InChI=1S/C7H5BrF3NO/c8-3-1-5(12)4(9)2-6(3)13-7(10)11/h1-2,7H,12H2 |
Clave InChI |
MFUGBTOVSZKURM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Br)OC(F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12851852.png)

![5'-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine](/img/structure/B12851867.png)
